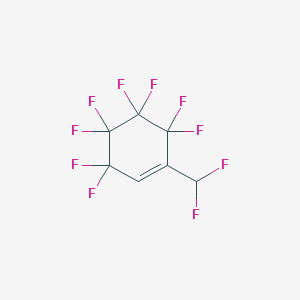![molecular formula C11H15N3S B14308923 N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide CAS No. 112519-75-2](/img/structure/B14308923.png)
N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide is an organic compound with the molecular formula C10H14N2S It is a derivative of formamidine and is characterized by the presence of a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-methylphenyl isothiocyanate. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-(4-nitrophenyl)carbamothioylmethanimidamide: Similar structure but with a nitro group instead of a methyl group.
N,N-Dimethyl-N’-(4-methylphenyl)formamidine: Lacks the thioamide group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
112519-75-2 |
|---|---|
Formule moléculaire |
C11H15N3S |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
1-(dimethylaminomethylidene)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-9-4-6-10(7-5-9)13-11(15)12-8-14(2)3/h4-8H,1-3H3,(H,13,15) |
Clé InChI |
JVCKEFZRCQBYCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



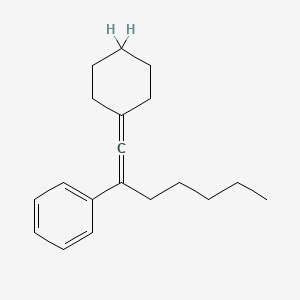
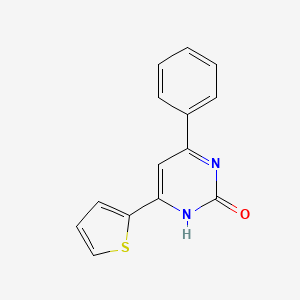
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)

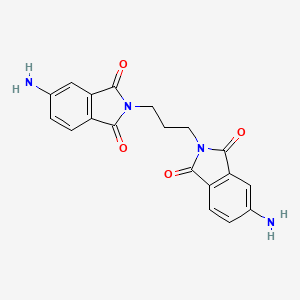
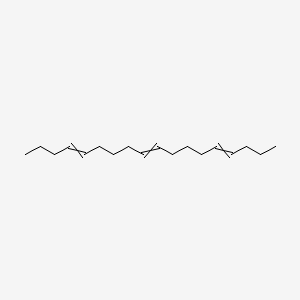
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)


![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
